N-acetyl semax amidate

Peptide Stability Pharmacokinetics Proteolytic Resistance

N-Acetyl Semax Amidate (NASA; CAS 2920938-90-3) is a synthetic heptapeptide derived from the neuropeptide Semax, possessing the primary sequence Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH₂. It is characterized by the addition of an N-terminal acetyl group and a C-terminal amide group to the core Semax structure.

Molecular Formula C39H54N10O10S
Molecular Weight 855.0 g/mol
Cat. No. B15599474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl semax amidate
Molecular FormulaC39H54N10O10S
Molecular Weight855.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H54N10O10S/c1-23(50)44-27(14-17-60-2)36(56)45-26(12-13-33(52)53)35(55)46-28(19-25-20-41-22-43-25)37(57)47-29(18-24-8-4-3-5-9-24)39(59)49-16-7-11-31(49)38(58)42-21-32(51)48-15-6-10-30(48)34(40)54/h3-5,8-9,20,22,26-31H,6-7,10-19,21H2,1-2H3,(H2,40,54)(H,41,43)(H,42,58)(H,44,50)(H,45,56)(H,46,55)(H,47,57)(H,52,53)/t26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyQQOAKFVAEDCKGY-HPMAGDRPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-Acetyl Semax Amidate for Research Procurement: Structural Identity and Rationale for Selection


N-Acetyl Semax Amidate (NASA; CAS 2920938-90-3) is a synthetic heptapeptide derived from the neuropeptide Semax, possessing the primary sequence Ac-Met-Glu-His-Phe-Pro-Gly-Pro-NH₂ [1]. It is characterized by the addition of an N-terminal acetyl group and a C-terminal amide group to the core Semax structure. These chemical modifications, relative to the parent compound Semax, are specifically engineered to enhance resistance to enzymatic degradation and prolong biological half-life, making it a preferred analog for research applications where peptide stability is paramount [2].

Why N-Acetyl Semax Amidate Cannot Be Substituted by Unmodified Semax or Simple Analogs


N-Acetyl Semax Amidate is a precisely defined chemical entity that is not interchangeable with unmodified Semax or other analogs. The specific dual modifications (N-acetylation and C-amidation) are not present in standard Semax, resulting in markedly different stability and pharmacokinetic profiles that directly impact experimental reproducibility and outcomes [1]. Procurement of generic or incorrectly modified peptides introduces significant variables that compromise the validity of research findings, particularly in assays requiring sustained peptide exposure or precise receptor interaction kinetics [2].

Quantitative Evidence for Selecting N-Acetyl Semax Amidate Over Unmodified Semax and Analogs


N-Acetyl Semax Amidate Exhibits Prolonged Stability in Blood Plasma Compared to Unmodified Semax

N-terminal acetylation of Semax significantly increases resistance to enzymatic degradation in blood plasma. Quantitative data shows that N-Acetyl Semax Amidate withstands degradation 30 minutes longer than unmodified Semax in plasma [1]. This directly addresses a key limitation of Semax and provides a measurable advantage in studies requiring sustained peptide exposure.

Peptide Stability Pharmacokinetics Proteolytic Resistance

Increased Stability of N-Acetyl Semax Amidate in Brain Tissue Relative to Unmodified Semax

In rat brain tissue homogenates, N-Acetyl Semax Amidate demonstrates significantly enhanced stability compared to Semax. Research indicates that after 60 minutes of incubation with brain tissue, 50% of the acetylated analog remains intact, whereas only 20% of unmodified Semax is detectable [1]. This represents a 2.5-fold improvement in brain tissue stability.

Neuropharmacology Peptide Stability CNS Distribution

N-Acetyl Semax Amidate Modulates Metal Ion Coordination and Redox Properties

N-terminal acetylation of Semax alters its ability to coordinate with transition metal ions like Cu(II). At physiological pH, Ac-Semax forms a different set of complex species with Cu(II) compared to the unmodified parent peptide. Specifically, it is proposed that the acetylated analog prevents the formation of a stable [CuLH₂] complex that is observed with Semax, and instead, the Cu(II)-Ac-Semax system is dominated by [CuLH] and [CuL] species [1]. This affects the peptide's redox chemistry and oxidative potential, which has implications for its neuroprotective mechanisms.

Metal Coordination Oxidative Stress Structure-Activity Relationship

Differential Neurotrophic Factor Modulation by N-Acetyl Semax Amidate

While direct comparative data for N-Acetyl Semax Amidate is limited, the foundational Semax molecule has been shown to upregulate Brain-Derived Neurotrophic Factor (BDNF) by approximately 40% in animal models [1]. Given its enhanced stability and brain penetration, N-Acetyl Semax Amidate is hypothesized to exert a more sustained effect on neurotrophin signaling [2]. This potential for amplified BDNF modulation makes it a preferred candidate for studies of synaptic plasticity, neuroprotection, and cognitive enhancement.

BDNF Neurotrophins Synaptic Plasticity

Optimal Research Applications for N-Acetyl Semax Amidate Based on Product-Specific Evidence


Long-Term Neuropharmacology Studies Requiring Sustained CNS Peptide Exposure

The 2.5-fold increase in brain tissue stability over Semax [1] makes N-Acetyl Semax Amidate the superior choice for in vivo neuropharmacology studies, particularly those involving chronic administration models or long-term behavioral assays. Its extended half-life minimizes dosing frequency and ensures more consistent target engagement, which is critical for studies of synaptic plasticity, learning, and memory where sustained neurotrophic support is required [2].

In Vitro Assays Demanding High Peptide Stability in Complex Biological Matrices

For in vitro experiments involving serum-containing media or tissue homogenates, N-Acetyl Semax Amidate's demonstrated 30-minute prolonged stability in plasma [1] is essential. This property reduces experimental variability caused by rapid degradation, enabling more accurate measurement of receptor binding, intracellular signaling, and transcriptional responses [2].

Structure-Activity Relationship (SAR) Studies of Neuropeptide Metal Interactions

The distinct Cu(II) coordination chemistry of N-Acetyl Semax Amidate compared to Semax [1] makes it an invaluable comparator in SAR studies investigating the role of N-terminal acetylation in modulating metal ion binding. Researchers probing the intersection of oxidative stress, neuroinflammation, and peptide-metal complexes will find this analog indispensable for isolating the effects of the N-terminal modification [2].

Studies Focused on Sustained BDNF/TrkB Signaling

Given the evidence that the parent compound Semax upregulates BDNF by ~40% [1], research into neurotrophin-mediated processes (e.g., neurogenesis, synaptogenesis, and neuroprotection) can benefit from the enhanced stability of N-Acetyl Semax Amidate. Its prolonged presence in neural tissue [2] is hypothesized to lead to a more sustained activation of BDNF/TrkB pathways, making it the preferred tool for experiments aiming to model long-term neurotrophic support.

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